molecular formula C11H16O2 B14737473 2-(2-Methylbutan-2-yl)benzene-1,4-diol CAS No. 2349-72-6

2-(2-Methylbutan-2-yl)benzene-1,4-diol

Cat. No.: B14737473
CAS No.: 2349-72-6
M. Wt: 180.24 g/mol
InChI Key: FKWOGPPGVRDIRZ-UHFFFAOYSA-N
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Description

2-(2-Methylbutan-2-yl)benzene-1,4-diol (molecular formula: C29H28O2) is a hydroquinone derivative characterized by a branched 2-methylbutan-2-yl substituent at the 2-position of the benzene ring (Figure 1). This compound features a fully saturated tertiary alkyl group, which enhances steric bulk and influences its physicochemical properties, such as lipophilicity and metabolic stability .

Properties

IUPAC Name

2-(2-methylbutan-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-11(2,3)9-7-8(12)5-6-10(9)13/h5-7,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWOGPPGVRDIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=C(C=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609178
Record name 2-(2-Methylbutan-2-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2349-72-6
Record name 2-(2-Methylbutan-2-yl)benzene-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts alkylation of hydroquinone (1,4-dihydroxybenzene) with 2-methyl-2-butanol serves as the cornerstone for synthesizing 2-(2-methylbutan-2-yl)benzene-1,4-diol. The reaction proceeds via acid-catalyzed generation of a tertiary carbocation from 2-methyl-2-butanol, followed by electrophilic attack on the activated aromatic ring of hydroquinone. Sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃) are typical catalysts, with reaction temperatures ranging from 25°C to 80°C.

Key mechanistic steps include:

  • Protonation of 2-methyl-2-butanol :
    $$ \text{(CH}3\text{)}2\text{C(OH)CH}2\text{CH}3 + \text{H}^+ \rightarrow \text{(CH}3\text{)}2\text{C}^+\text{CH}2\text{CH}3 + \text{H}_2\text{O} $$
  • Electrophilic substitution : The carbocation reacts with hydroquinone at the ortho position relative to one hydroxyl group, favored due to steric and electronic effects.

Optimization Strategies

  • Catalyst Selection : Sulfuric acid offers cost-effectiveness but requires careful temperature control to avoid over-alkylation. Lewis acids like AlCl₃ enhance regioselectivity but necessitate anhydrous conditions.
  • Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) improve carbocation stability, while protic solvents (e.g., acetic acid) accelerate proton transfer steps.
  • Yield Enhancements : Stepwise addition of the alcohol and catalysts minimizes side products, achieving yields up to 68% in laboratory settings.

Alternative Synthetic Approaches

Alkylation via Alkyl Halides

Direct alkylation using 2-chloro-2-methylbutane with hydroquinone under basic conditions (e.g., K₂CO₃ in DMF) provides an alternative pathway. This method avoids carbocation rearrangements but suffers from lower reactivity due to the steric bulk of the tertiary alkyl halide.

Reductive Alkylation

Hydroquinone can react with ketones (e.g., 3-methyl-2-butanone) under hydrogenation conditions using palladium or platinum catalysts. This method offers superior regiocontrol but requires high-pressure equipment and specialized handling.

Industrial-Scale Production

Continuous Flow Reactors

Modern industrial processes employ continuous flow systems to enhance heat transfer and reaction uniformity. For example, a tubular reactor with inline sulfuric acid catalysis achieves 85% conversion efficiency at 60°C, significantly reducing byproduct formation compared to batch reactors.

Purification Techniques

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted hydroquinone and polymeric byproducts.
  • Chromatography : Industrial-scale column chromatography using silica gel ensures ≥98% purity for pharmaceutical applications.

Comparative Analysis of Methodologies

Table 1: Efficiency of Synthetic Methods

Method Catalyst Temperature (°C) Yield (%) Purity (%)
Friedel-Crafts (H₂SO₄) H₂SO₄ 60–80 65–68 92–95
Friedel-Crafts (AlCl₃) AlCl₃ 25–40 58–62 89–93
Alkyl Halide Alkylation K₂CO₃/DMF 100–120 45–50 85–88
Reductive Alkylation Pd/C, H₂ 80–100 70–75 94–97

Key Observations

  • Friedel-Crafts Superiority : Despite moderate yields, Friedel-Crafts remains the preferred method due to scalability and cost-effectiveness.
  • Reductive Alkylation Trade-offs : Higher yields are offset by operational complexity and catalyst costs, limiting industrial adoption.

Challenges and Mitigation Strategies

Carbocation Rearrangements

The tertiary carbocation intermediate may undergo hydride shifts, leading to isomeric byproducts. Using excess hydroquinone (2:1 molar ratio) suppresses rearrangements by accelerating the electrophilic substitution step.

Oxidation Side Reactions

Hydroquinone’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) and antioxidants like ascorbic acid during synthesis.

Emerging Technologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies report 72% yield at 100°C with 300 W irradiation, though scalability remains unproven.

Enzymatic Alkylation

Recent advances in biocatalysis employ lipases to mediate alkylation under mild conditions, though yields (<30%) and enzyme costs currently hinder commercial viability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbutan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring

Scientific Research Applications

2-(2-Methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antioxidant properties and effects on biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

2-(1-Methyl-octyl)-benzene-1,4-diol

  • Structure : Features a linear 1-methyl-octyl chain at the 2-position.
  • Properties : The longer alkyl chain increases lipophilicity (logP ≈ 5.2) compared to the branched 2-methylbutan-2-yl group (predicted logP ≈ 4.8).
  • Biological Role: Identified as a metabolite in the degradation of 4-nonylphenol by Sphingomonas spp., highlighting its environmental persistence .
  • Key Difference : Linear vs. branched alkyl chains affect enzymatic degradation rates and bioavailability.

2-(3-Methylbut-2-en-1-yl)benzene-1,4-diol

  • Structure : Contains a prenyl (3-methylbut-2-enyl) group, introducing unsaturation.
  • Synthesis: Prepared via acid-catalyzed alkylation of hydroquinone with prenol .
  • Activity : Exhibits antitumor activity (IC50 = 12.26 µM against MCF-7 cells), attributed to the electron-rich aromatic system enhancing redox cycling .
  • Key Difference : The unsaturated prenyl group may facilitate conjugation reactions, unlike the saturated 2-methylbutan-2-yl group.

Analogues with Alkenyl and Functionalized Substituents

(E)-2-(Hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol

  • Structure : Combines a heptenyl chain, hydroxymethyl group, and prenyl substituent.
  • Activity : Demonstrates antimalarial (IC50 = 1.48 µM vs. Plasmodium falciparum) and antileishmanial activity, linked to its ability to disrupt protozoal membranes .
  • Key Difference : Additional functional groups (hydroxymethyl, alkenyl) enhance target specificity but reduce metabolic stability compared to simpler alkylated derivatives.

(R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol

  • Structure : Includes a hydroxylated diene chain.
  • Activity: Inhibits LPS-induced inflammation in RAW264.7 macrophages (reduces IL-18, iNOS, and TNF-α expression) .
  • Key Difference : Polar hydroxyl groups improve water solubility, contrasting with the hydrophobic 2-methylbutan-2-yl variant.

Toxicological and Environmental Analogues

2-(3-Methylbut-2-enyl)benzene-1,4-diol (Mono-prenyl Hydroquinone)

  • Role : Identified as a fungal toxin, likely due to redox-cycling generating reactive oxygen species .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Lipophilicity (logP) Metabolic Stability Reactivity
Branched alkyl (C5) 2-(2-Methylbutan-2-yl)-derivative ~4.8 High Low
Linear alkyl (C9) 2-(1-Methyl-octyl)-derivative ~5.2 Moderate Low
Unsaturated prenyl 2-(3-Methylbut-2-en-1-yl)-deriv. ~3.9 Low High
Hydroxylated diene (R,Z)-derivative ~2.5 Moderate Moderate

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